3-(Hydroxymethyl)-2(3H)-pyridinone
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Overview
Description
3-(Hydroxymethyl)-2(3H)-pyridinone is an organic compound with the molecular formula C6H7NO2 It is a derivative of pyridinone, characterized by the presence of a hydroxymethyl group attached to the third position of the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2(3H)-pyridinone can be achieved through several methods. One common approach involves the reaction of 2-pyridone with formaldehyde under basic conditions, leading to the formation of the hydroxymethyl derivative. The reaction typically proceeds as follows:
Starting Material: 2-pyridone
Reagent: Formaldehyde
Conditions: Basic medium (e.g., sodium hydroxide)
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-2(3H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted pyridinone derivatives
Scientific Research Applications
3-(Hydroxymethyl)-2(3H)-pyridinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-2(3H)-pyridinone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxymethyl-A-norcholestanes: These compounds share the hydroxymethyl functional group but differ in their core structure.
Ivermectin and Abamectin: These compounds have similar metabolic pathways involving hydroxymethylation
Uniqueness
3-(Hydroxymethyl)-2(3H)-pyridinone is unique due to its specific structure and functional group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
42330-61-0 |
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Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-(hydroxymethyl)-3H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO2/c8-4-5-2-1-3-7-6(5)9/h1-3,5,8H,4H2 |
InChI Key |
AQCOBXMYIXSSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C(=O)N=C1)CO |
Origin of Product |
United States |
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